Simmitecan free base

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound are not publicly available, predictions based on its structure and analogous compounds reveal key features:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 7.8–8.2 ppm (aromatic), δ 5.2–5.8 ppm (allyl) |

| ¹³C NMR | δ 170 ppm (lactone C=O) |

| IR | 1740 cm⁻¹ (C=O), 3050–3100 cm⁻¹ (C-H) |

| Mass Spectrometry | m/z 598.69 (M⁺), m/z 513.6 (M − C₅H₁₁N) |

Properties

CAS No. |

951290-31-6 |

|---|---|

Molecular Formula |

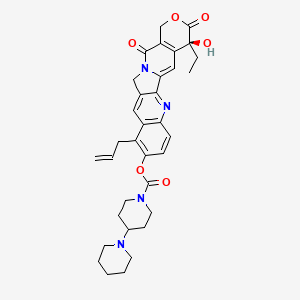

C34H38N4O6 |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C34H38N4O6/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3/t34-/m0/s1 |

InChI Key |

XPVBLGRILRVSLF-UMSFTDKQSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simmitecan free base involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Simmitecan free base undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 10-position can be oxidized to form ketones.

Reduction: The allyl group can be reduced to form saturated hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, saturated hydrocarbons, and substituted camptothecin derivatives .

Scientific Research Applications

Simmitecan free base has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying topoisomerase I inhibitors.

Biology: Investigated for its effects on DNA replication and cell cycle regulation.

Medicine: Potential therapeutic agent for treating various cancers, including colorectal and gastric cancers.

Industry: Used in the development of new anti-cancer drugs and formulations

Mechanism of Action

Simmitecan free base exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Monotherapy

- Simmitecan: In a Phase Ib trial, simmitecan monotherapy (50–120 mg/m²) achieved a disease control rate (DCR) of 46.2% in advanced solid tumors. Grade 3/4 neutropenia occurred in 46.2% of patients .

- Irinotecan: In refractory metastatic colorectal cancer (mCRC), irinotecan monotherapy shows a DCR of ~20–30%, with grade 3/4 neutropenia in 25–30% of patients and diarrhea in 15–20% .

- Topotecan: In ovarian cancer, topotecan monotherapy has a DCR of ~30–40%, with grade 3/4 hematological toxicity in >50% of patients .

Combination Therapy

| Regimen | DCR | Grade 3/4 Neutropenia | Grade 3/4 Diarrhea | Reference |

|---|---|---|---|---|

| Simmitecan + 5-FU/LV | 80.0% | 70.0% | 10.0% | |

| FOLFIRI (Irinotecan + 5-FU/LV) | 61.0% | 28.8% | 44.4% | |

| Simmitecan + Thalidomide | 61.1% | 88.9% | 5.6% |

Key Findings :

- Simmitecan + 5-FU/LV demonstrated a higher DCR (80.0%) compared to FOLFIRI (61.0%), though the objective response rate (ORR) was similar (0% vs. 6%) .

- Simmitecan combinations showed lower rates of severe diarrhea compared to irinotecan-based regimens, likely due to thalidomide’s protective effects against gastrointestinal toxicity .

Pharmacokinetic Profiles

| Parameter | Simmitecan | Chimmitecan | Irinotecan | SN38 |

|---|---|---|---|---|

| t₁/₂ (hours) | 14.3 (mono) | 24.3 (mono) | 6–12 | 10–21 |

| Cmax (ng/mL) | 251–787 | 16.6–26.4 | 1,500–3,500 | 20–40 |

| AUC₀–∞ (h·ng/mL) | 933–3,530 | 164–328 | 20,000–30,000 | 400–800 |

Notes:

- Simmitecan’s exposure increases supra-proportionally with dose escalation (β > 1 for Cmax and AUC) .

- Thalidomide co-administration reduces simmitecan’s t₁/₂ to 10.3 hours due to CYP3A/esterase induction .

Mechanisms of Resistance

- Simmitecan: Retains activity in irinotecan-resistant models, suggesting a distinct resistance profile .

- Irinotecan: Resistance often linked to ATP-binding cassette (ABC) transporter overexpression or Topo I mutations .

Q & A

Q. What is the molecular mechanism of action of Simmitecan free base in inhibiting cancer cell proliferation?

this compound acts as a prodrug that, upon hydrolysis by carboxylesterases, releases its active form, chimmitecan. Chimmitecan inhibits topoisomerase I by stabilizing covalent topoisomerase I-DNA complexes, preventing the religation of single-strand DNA breaks. This interference disrupts DNA replication, leading to lethal double-strand breaks and apoptosis . Key assays to validate this mechanism include in vitro topoisomerase I relaxation assays and DNA damage markers (e.g., γ-H2AX immunofluorescence).

Q. How can researchers synthesize and characterize this compound for experimental use?

Synthesis involves esterification of chimmitecan with a 9-alkyl substituent. Characterization requires spectroscopic methods (e.g., NMR for structural confirmation) and HPLC for purity assessment (>95%). Stability studies under varying pH and temperature conditions are critical to ensure compound integrity during storage .

Q. What are the standard in vitro and in vivo assays for evaluating this compound efficacy?

- In vitro: Cytotoxicity via MTT assays, apoptosis detection (Annexin V/PI staining), and DNA damage quantification (comet assay).

- In vivo: Xenograft models using cancer cell lines with pharmacokinetic (PK) profiling to measure plasma half-life and tissue distribution. Orthogonal validation via Western blotting for topoisomerase I inhibition markers (e.g., PARP cleavage) is recommended .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on this compound’s potency across cancer types?

- Controlled variables : Standardize cell culture conditions (e.g., oxygen levels, serum concentration) to minimize variability.

- Mechanistic probes : Use isogenic cell lines (e.g., wild-type vs. carboxylesterase-deficient) to isolate metabolic activation’s role in potency differences.

- Dose-response analysis : Employ Hill slope calculations to compare efficacy thresholds between cell lines .

Q. What methodological approaches resolve contradictions in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Temporal sampling : Collect serial plasma/tissue samples post-administration to correlate exposure with biomarker dynamics (e.g., topoisomerase I-DNA complex formation).

- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability in PK-PD linkage .

Q. How can researchers optimize combinatorial therapies involving this compound?

- Synergy screening : Pair Simmitecan with DNA damage repair inhibitors (e.g., PARP inhibitors) and quantify synergy via Chou-Talalay combination indices.

- Resistance profiling : Perform CRISPR-Cas9 screens to identify genetic modifiers of Simmitecan sensitivity in resistant cell lines .

Q. What strategies validate the specificity of this compound’s topoisomerase I inhibition in complex biological systems?

- Orthogonal assays : Compare effects in topoisomerase I-knockout vs. wild-type models.

- Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify unintended targets .

Methodological and Analytical Considerations

Q. How should researchers address batch-to-batch variability in this compound formulations?

- Quality control : Implement rigorous HPLC-UV/MS batch testing for purity and stability.

- Bioactivity normalization : Calibrate doses using in vitro cytotoxicity IC₅₀ values to account for potency variations .

Q. What statistical methods are appropriate for analyzing heterogeneous responses in this compound clinical trial data?

Q. How can researchers ensure reproducibility when translating this compound findings from preclinical to clinical studies?

- PDX models : Use patient-derived xenografts retaining original tumor heterogeneity for preclinical validation.

- Cross-validation : Compare results across independent labs using standardized protocols (e.g., NIH Principles of Rigor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.